(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
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Description
(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C20H17F2NO4 and its molecular weight is 373.356. The purity is usually 95%.
BenchChem offers high-quality (1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is involved in various synthetic processes. For instance, it has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in creating specialized molecules for further research (Le & Goodnow, 2004).
Functional Studies
This compound plays a significant role in the study of enzyme inhibition. It has been shown to act as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, indicating its potential utility in biochemical and pharmacological research (Liu et al., 2015).
Application in Peptide Synthesis
The compound is also utilized in peptide synthesis. It serves as a building block for the synthesis of dipeptidyl urea esters, demonstrating its versatility in the field of organic chemistry and molecular biology (Babu & Kantharaju, 2005).
Protective Group in Organic Synthesis
It has been identified as an effective protective group for hydroxy-groups in synthesis. This application is particularly useful in the creation of complex organic molecules, providing researchers with more flexibility and control in their synthetic strategies (Gioeli & Chattopadhyaya, 1982).
properties
IUPAC Name |
(1S,3R)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJGAVETXJSBS-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H]4[C@H](C4(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
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